Valopicitabine - 640281-90-9

Valopicitabine

Catalog Number: EVT-1573219
CAS Number: 640281-90-9
Molecular Formula: C15H24N4O6
Molecular Weight: 356.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The 3-O-valine ester prodrug of the nucleoside analog 2'-C-methylcytidine with anti-hepatitis C virus (HCV) activity. Upon administration, valopicitabine is converted into 2'-C-methylcytidine; upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This blocks viral production of HCV RNA and thus viral replication. [from NCI]
Valopicitabine is the 3-O-valine ester prodrug of the nucleoside analog 2'-C-methylcytidine with anti-hepatitis C virus (HCV) activity. Upon administration, valopicitabine is converted into 2'-C-methylcytidine; upon phosphorylation into its 5-triphosphate form, this metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This blocks viral production of HCV RNA and thus viral replication.
Source and Classification

Valopicitabine is classified as a nucleoside analogue and an antiviral agent. Its molecular formula is C15H24N4O6C_{15}H_{24}N_{4}O_{6} and it is commonly referred to by its chemical name or as NM283 in clinical contexts. The compound is sourced from chemical synthesis processes that convert naturally occurring sugars into nucleoside derivatives, specifically targeting viral replication mechanisms .

Synthesis Analysis

Methods

Valopicitabine is synthesized through a multi-step process involving the esterification of 2'-C-methylcytidine with valine. This reaction requires the use of protecting groups to ensure selective esterification, followed by deprotection to yield the final product. Typical reaction conditions involve an acid catalyst and organic solvents.

Technical Details

  1. Esterification Process: The synthesis begins with the activation of 2'-C-methylcytidine, followed by its reaction with valine under controlled conditions to form the ester bond.
  2. Purification: After synthesis, the product undergoes purification processes such as crystallization and chromatography to achieve high purity levels necessary for pharmaceutical applications.
  3. Industrial Scale Production: For large-scale production, optimization of parameters like temperature, pH, and reaction time is crucial to maximize yield and maintain quality .
Molecular Structure Analysis

Structure

The molecular structure of valopicitabine features a ribonucleoside backbone with a valine side chain attached via an ester linkage. The stereochemistry around the carbon atoms is critical for its biological activity.

Data

  • Molecular Formula: C15H24N4O6C_{15}H_{24}N_{4}O_{6}
  • Isomeric SMILES: CC(C)C@@HN.
Chemical Reactions Analysis

Reactions

Valopicitabine undergoes several key chemical reactions:

  1. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release 2'-C-methylcytidine and valine.
  2. Phosphorylation: Inside the body, valopicitabine is phosphorylated by cellular kinases to form its active triphosphate form, which is essential for its antiviral activity.

Technical Details

  • Hydrolysis Conditions: Typically performed in aqueous solutions with either acidic or basic pH adjustments.
  • Phosphorylation Mechanism: Involves enzymatic reactions that convert the prodrug into its active form, facilitating interaction with viral polymerases .
Mechanism of Action

Valopicitabine acts primarily by inhibiting the RNA-dependent RNA polymerase of HCV. The mechanism involves:

  1. Incorporation into Viral RNA: Once phosphorylated to its active triphosphate form, it mimics natural nucleotides and gets incorporated into the growing viral RNA chain.
  2. Chain Termination: This incorporation results in premature termination of RNA synthesis, effectively halting viral replication.

Data

  • Inhibition Potency: Valopicitabine exhibits high selectivity against HCV polymerase, making it an effective therapeutic candidate .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Valopicitabine typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents, which aids in its formulation for oral administration.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not universally reported but are essential for formulation development.
Applications

Valopicitabine has been primarily researched for its potential use in treating hepatitis C virus infections. Its ability to inhibit viral replication makes it a valuable candidate in antiviral therapy, particularly for patients who have not responded well to other treatments.

Additionally, ongoing studies explore its efficacy against other RNA viruses, including flaviviruses like dengue and West Nile virus, broadening its potential applications in virology .

Introduction to Valopicitabine

Historical Context of Hepatitis C Virus (HCV) Therapeutics

The treatment landscape for chronic hepatitis C evolved significantly from the 1990s onward, dominated for decades by interferon-based regimens. The initial standard of care relied on pegylated interferon-α (PEG-IFN-α) combined with ribavirin, yielding sustained virologic response (SVR) rates of only 45–50% in genotype 1 infections, the most prevalent strain globally [7]. This limited efficacy, coupled with substantial toxicity and poor patient tolerability, created an urgent need for therapies targeting specific viral components. The early 2000s marked a pivotal shift toward direct-acting antivirals (DAAs), designed to inhibit essential viral enzymes like NS3/4A protease and NS5B RNA-dependent RNA polymerase (RdRp) [4] [7]. This era saw Valopicitabine emerge as one of the first nucleoside analogs targeting HCV NS5B to enter clinical development, representing a critical step in the journey toward all-oral, interferon-free regimens.

Table 1: Evolution of HCV Therapeutic Approaches

Therapeutic EraKey ComponentsSVR Rate (Genotype 1)Major Limitations
Interferon-Based (Pre-2011)PEG-IFN-α + Ribavirin45-50%High toxicity, poor tolerability, long treatment duration (48 weeks)
First-Generation DAAs (2011 Onward)PEG-IFN-α + Ribavirin + Protease Inhibitors (e.g., Telaprevir, Boceprevir)61-75%Added toxicity (rash, anemia), complex dosing, IFN-related side effects persist
Nucleoside Polymerase Inhibitor Development (Mid-2000s)Early nucleoside analogs (e.g., Valopicitabine, R1626) combined with PEG-IFN ± RibavirinVariable (Valopicitabine triple therapy: 72.2% at 12 weeks in completers)Toxicity (e.g., GI), drug antagonism, development halted for some candidates
Modern IFN-Free RegimensCombinations of DAAs (Protease, Polymerase, NS5A inhibitors)>95%High cost, access limitations, potential drug interactions

Emergence of Nucleoside Analogs as Antiviral Agents

Nucleoside analogs represent a cornerstone of antiviral chemotherapy, exploiting viral polymerases' reliance on natural nucleosides for genome replication. These compounds are structurally modified versions of endogenous nucleosides, designed to be recognized and incorporated by viral polymerases, where they typically act as chain terminators or induce error catastrophe via mutagenesis [8] [9]. Key modifications include:

  • Sugar Modifications: Alterations to the ribose ring profoundly impact recognition and activity. Early analogs featured sugar ring substitutions (e.g., arabinose in Vidarabine). For HCV, 2'-position modifications proved critical. The 2'-C-methyl group, as seen in Valopicitabine's active metabolite, mimics the 2'-OH of natural ribonucleosides, inducing steric hindrance that prevents addition of the next nucleotide, terminating RNA chain elongation [4] [8].
  • Prodrug Strategies: To overcome poor oral bioavailability and facilitate intracellular delivery of the active triphosphate form, prodrugs were developed. Valopicitabine exemplifies this approach, being the 3'-O-L-valine ester prodrug of 2'-C-methylcytidine (NM107), designed to enhance absorption and conversion to the active nucleoside [1] [6].
  • Target Specificity: Successful analogs exhibit selective inhibition of viral over host polymerases. Valopicitabine's active form, 2'-C-methylcytidine triphosphate (NM107-TP), competitively inhibits HCV NS5B with minimal effect on human DNA/RNA polymerases, contributing to its therapeutic window in early studies [1] [2].

Table 2: Key Nucleoside Analogs in Antiviral Development

Modification TypeRepresentative ExamplesTarget VirusMechanistic Outcome
Arabinose SugarsVidarabine (Ara-A), Cytarabine (Ara-C)HSV, CancerIncorporated into DNA/RNA, inhibits synthesis
2' Deoxy / DideoxyZidovudine (AZT), Didanosine (ddI)HIVDNA chain termination
Acyclic SugarAcyclovir (HSV), Tenofovir (HIV/HBV)HSV, HIV, HBVRequires viral kinase; chain termination
2'-C-Methyl RiboseValopicitabine (prodrug of 2'-C-methylcytidine), MericitabineHCVRNA chain termination during HCV replication
4'-Azido RiboseBalapiravir (R1626 prodrug)HCVChain termination; development halted (toxicity)

Valopicitabine: Definition and Classification

Valopicitabine (NM283) is defined as an orally bioavailable prodrug belonging to the class of nucleoside analog inhibitors targeting the HCV NS5B RNA-dependent RNA polymerase [1] [2] [6]. Its classification and key characteristics are:

  • Chemical Structure:
  • Core Nucleoside: 2'-C-methylcytidine (NM107). This features a methyl group (-CH₃) at the 2'-carbon position of the ribose ring instead of a hydrogen, distinguishing it from natural cytidine [1] [6].
  • Prodrug Moiety: An L-valine ester is attached via a carboxylate linkage to the 3'-hydroxyl group of the ribose ring. This modification significantly enhances the lipophilicity and oral absorption of the otherwise poorly absorbed parent nucleoside [1] [4].
  • Chemical Formula: C₁₅H₂₄N₄O₆ [1] [6].Structural Significance: The 2'-C-methyl group sterically blocks the formation of the phosphodiester bond with the incoming nucleotide, causing obligate chain termination after incorporation into the nascent HCV RNA strand by NS5B [4] [6]. The valine ester is cleaved intracellularly by esterases, releasing NM107, which is then sequentially phosphorylated to the active triphosphate form (NM107-TP).
  • Mechanism of Action:Valopicitabine functions as a polymerase substrate mimic and chain terminator. The active triphosphate metabolite (NM107-TP):
  • Competitively Binds: It competes with the natural substrate cytidine triphosphate (CTP) for incorporation into the growing HCV RNA chain by NS5B [2] [6].
  • Causes Chain Termination: Once incorporated by NS5B, the absence of a reactive 3'-hydroxyl group (due to the 2'-C-methyl modification preventing proper positioning) prevents the addition of the next nucleotide, halting RNA elongation [1] [4].
  • Targets Viral Specificity: NS5B incorporates NM107-TP efficiently, while human cellular DNA and RNA polymerases show significantly lower affinity, underpinning its selective antiviral effect [2].
  • Development and Clinical Significance:Developed by Idenix Pharmaceuticals in collaboration with Novartis, Valopicitabine entered clinical trials in the mid-2000s [3] [5]. It represented one of the first oral nucleoside polymerase inhibitors evaluated extensively in HCV patients.
  • Monotherapy: Demonstrated dose-dependent antiviral activity in genotype 1 patients (0.15–1.21 log₁₀ IU/mL reduction after 14 days) [2].
  • Combination Therapy: Showed significantly enhanced efficacy combined with PEG-IFN:
  • PEG-IFN + Valopicitabine: Achieved mean HCV RNA reductions of 3.90–4.56 log₁₀ IU/mL at 24 weeks in treatment-naïve patients [2].
  • Triple Therapy (PEG-IFN + Ribavirin + Valopicitabine): In a Phase II trial, 72.2% of genotype 1 patients completing 12 weeks achieved HCV RNA negativity (<20 copies/mL), compared to 61.5% on standard of care (PEG-IFN + Ribavirin) [5].
  • Development Halt: Despite promising antiviral activity, development was discontinued after Phase IIb/III trials. This was primarily due to dose-limiting gastrointestinal toxicities (notably nausea and vomiting), particularly at doses ≥800 mg/day, which necessitated dose reductions and compromised efficacy potential [2] [4]. Additionally, preclinical data suggested ribavirin antagonized the anti-HCV activity of 2'-C-methylcytidine in vitro, complicating optimal combination strategies [2] [4]. Resistance mapped primarily to the S282T mutation in NS5B, conferring reduced susceptibility, though the mutant replicon exhibited impaired fitness [2] [4].

Valopicitabine's legacy lies in validating the NS5B nucleoside binding site as a viable drug target and paving the way for safer, more potent successors like Sofosbuvir (a 2'-F-2'-C-methyluridine analog prodrug), which achieved clinical success without the significant GI toxicity.

Compound Names Mentioned in Article:

  • Valopicitabine (NM283)
  • 2'-C-methylcytidine (NM107)
  • Pegylated Interferon-alpha (PEG-IFN-α)
  • Ribavirin
  • Sofosbuvir
  • Telaprevir
  • Boceprevir
  • Vidarabine (Ara-A)
  • Cytarabine (Ara-C)
  • Zidovudine (AZT)
  • Acyclovir
  • Lamivudine (3TC)
  • Tenofovir
  • Balapiravir (R1626)
  • Mericitabine

Properties

CAS Number

640281-90-9

Product Name

Valopicitabine

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C15H24N4O6

Molecular Weight

356.37 g/mol

InChI

InChI=1S/C15H24N4O6/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22)/t8-,10+,11-,13-,15-/m1/s1

InChI Key

TVRCRTJYMVTEFS-ICGCPXGVSA-N

SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N

Synonyms

2'-C-methylcytidine 3'-O-L-valinyl ester
2'-C-methylcytidine 3'-O-valinyl ester
NM 283
NM-283
valopicitabine

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.